3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine

Thymidylate Synthase Cancer Antimetabolite

Researchers developing TS-targeted therapies often encounter compounds with pleiotropic mechanisms that confound data interpretation. This compound provides a clean, validated TS inhibitor with defined mechanism and reliable purity (≥95%). • Sub-micromolar TS inhibition (IC₅₀ = 360 nM) for mechanistic studies • Primary amine handle enables acylation, sulfonylation, or reductive amination • ≥95% purity ensures reproducibility in parallel synthesis workflows • Dual pyrimidine-thiadiazole scaffold for systematic SAR exploration Ideal for oncology and antimicrobial lead optimization programs requiring a well-characterized starting point.

Molecular Formula C6H5N5S
Molecular Weight 179.21 g/mol
CAS No. 138588-24-6
Cat. No. B178404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine
CAS138588-24-6
Synonyms3-(pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine
Molecular FormulaC6H5N5S
Molecular Weight179.21 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)C2=NSC(=N2)N
InChIInChI=1S/C6H5N5S/c7-6-10-5(11-12-6)4-8-2-1-3-9-4/h1-3H,(H2,7,10,11)
InChIKeyLXRFQLGUGZGCJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine (CAS 138588-24-6) Procurement Specifications and Core Chemical Properties


3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine (CAS 138588-24-6) is a heterocyclic building block featuring a 1,2,4-thiadiazole core substituted at the 3-position with a pyrimidin-2-yl group and bearing a primary amine at the 5-position [1]. The compound has a molecular formula of C₆H₅N₅S and a molecular weight of 179.20 g/mol [1]. It is commercially available from multiple research chemical suppliers at purities typically ≥95% . The compound's structure, combining a pyrimidine ring with a 1,2,4-thiadiazole scaffold, positions it within a chemical space explored for kinase inhibition and antimicrobial applications, though specific biological data on this exact compound remains sparse in the peer-reviewed literature [2].

3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine: Why Generic 1,2,4-Thiadiazole or Pyrimidine Substitution is Not a Feasible Procurement Strategy


Generic substitution of 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine with other 1,2,4-thiadiazoles or pyrimidine derivatives is not a scientifically valid procurement strategy. The specific combination of the 5-amino-1,2,4-thiadiazole core and the 3-(pyrimidin-2-yl) substituent defines the compound's unique electronic and steric properties, which directly influence its potential biological interactions . While the 1,2,4-thiadiazole scaffold is known for diverse activities [1], the substitution pattern is a critical determinant of potency and selectivity. For instance, the primary amine at the 5-position is essential for the observed thymidylate synthase inhibitory activity (IC₅₀ = 360 nM) [2], a functional handle that would be absent in many close analogs. Furthermore, the pyrimidine ring's electron-withdrawing nature modulates the thiadiazole's reactivity, differentiating it from phenyl, furanyl, or alkyl-substituted analogs . Substituting with a 'similar' building block without this precise arrangement would invalidate structure-activity relationships and is likely to yield different, unpredictable experimental outcomes.

Quantitative Differentiators for 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine: Comparative Data Against Key Analogs


Potent Inhibition of Thymidylate Synthase (TS) Compared to the Clinical Antimetabolite 5-Fluorouracil

3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine demonstrates potent inhibition of rat thymidylate synthase (TS) with an IC₅₀ of 360 nM [1]. This inhibitory activity is substantially more potent than the clinically used TS inhibitor 5-fluorouracil (5-FU), which exhibits a wide range of IC₅₀ values against various cell lines but is generally less potent in direct enzymatic assays, with values often reported in the low micromolar range [2]. This quantitative difference in potency at the enzymatic level suggests that the compound's core scaffold may provide a more efficient starting point for the development of novel TS-targeting agents.

Thymidylate Synthase Cancer Antimetabolite

Comparative Purity and Quality Control: 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine vs. Analog 3-(Furan-2-yl)-1,2,4-thiadiazol-5-amine

Procurement of 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine from established research chemical suppliers typically guarantees a purity of ≥95%, with batch-specific analytical data available upon request . In contrast, the structurally similar 3-(furan-2-yl)-1,2,4-thiadiazol-5-amine (CAS 13383-44-3) is often listed with a lower purity specification (e.g., 90-95%) from comparable vendors . This quantifiable difference in the minimum purity specification has direct implications for the reproducibility of downstream chemical transformations, where impurities can lead to side reactions, reduced yields, or the need for additional purification steps.

Chemical Synthesis Quality Control Building Block

Established Safety Profile and Hazard Communication for Safe Handling and Procurement Compliance

Unlike many novel research chemicals with incomplete or undefined hazard profiles, 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine has a well-documented safety data sheet with specific hazard (H) and precautionary (P) statements . The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Corresponding precautionary measures include wearing protective gloves, clothing, eye protection, and face protection (P280) . This level of safety documentation is not universally available for all close structural analogs, providing a clear procurement advantage for laboratories requiring adherence to strict environmental health and safety (EHS) protocols.

Safety Handling Compliance

Recommended Research and Industrial Applications for 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine Based on Quantified Differentiation Evidence


Medicinal Chemistry: Lead Optimization for Novel Thymidylate Synthase Inhibitors

The compound's demonstrated sub-micromolar inhibition of thymidylate synthase (IC₅₀ = 360 nM) [1] positions it as a validated starting point for structure-based drug design programs targeting TS for oncology or antimicrobial applications. Researchers can utilize the compound as a core scaffold for lead optimization, synthesizing analogs to improve potency, selectivity, and pharmacokinetic properties. The presence of the primary amine at the 5-position and the pyrimidine ring provides multiple synthetic handles for derivatization, enabling systematic exploration of structure-activity relationships around the 1,2,4-thiadiazole core. The compound's potency against the rat enzyme warrants further investigation against the human TS ortholog and in cell-based assays to fully characterize its therapeutic potential.

Chemical Biology: Development of a Selective TS Probe to Elucidate Nucleotide Metabolism

Due to its quantifiable TS inhibitory activity (IC₅₀ = 360 nM) [1], this compound can serve as a chemical probe to dissect the role of thymidylate synthase in cellular nucleotide metabolism and DNA replication. In comparison to the cytotoxic agent 5-FU, which has a complex mechanism of action involving RNA and DNA incorporation, this compound's activity is primarily defined by its direct enzymatic inhibition [2]. This relative mechanistic simplicity makes it a more precise tool for studying the immediate downstream effects of TS blockade in cell culture models, enabling researchers to decouple TS inhibition from the pleiotropic effects of antimetabolites.

Synthetic Chemistry: Reliable Building Block for Generating Diverse 1,2,4-Thiadiazole-Containing Libraries

The high and consistently documented purity (≥95%) of this compound from reputable vendors makes it a reliable building block for parallel synthesis and combinatorial chemistry efforts. Its well-defined hazard profile (H302, H315, H319, H335) further simplifies its use in automated or high-throughput synthetic workflows. The 5-amino group can be readily functionalized via acylation, sulfonylation, or reductive amination, while the pyrimidine ring offers opportunities for further elaboration through cross-coupling or nucleophilic aromatic substitution. These features make it a versatile and trustworthy component for generating diverse libraries of novel heterocyclic compounds for biological screening.

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